1,4-Bis(dichlorophosphino)benzene

描述

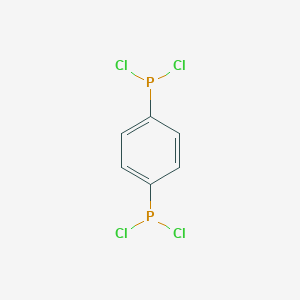

1,4-Bis(dichlorophosphino)benzene is an organophosphorus compound with the molecular formula C6H4Cl4P2. This compound is characterized by the presence of two dichlorophosphino groups attached to a benzene ring in the para positions. It is a valuable precursor in the synthesis of various organophosphorus compounds and is widely used in coordination chemistry and catalysis .

准备方法

1,4-Bis(dichlorophosphino)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,4-diphosphinobenzene using phosphorus pentachloride (PCl5). This reaction typically yields high amounts of the desired product . Another method involves the reaction of benzene with phosphorus trichloride (PCl3) in the presence of aluminum chloride (AlCl3), followed by the removal of aluminum chloride using phosphorus oxychloride (POCl3) . These methods are efficient and provide high yields of this compound.

化学反应分析

Reactivity with Nucleophiles

1,4-Bis(dichlorophosphino)benzene undergoes nucleophilic substitution reactions, where chloride groups are replaced by nucleophiles. Key reactions include:

Base-Induced Ring Closure with Amines

Primary amines react with this compound under basic conditions to form cyclic iminophosphorane-linked polymers (PAIPs). This reaction proceeds via a Staudinger-like mechanism, producing nitrogen gas as a byproduct .

Example Reaction:

Key Data:

| Amine Type | Reaction Conditions | Yield (%) | Product Molecular Weight (g/mol) |

|---|---|---|---|

| Aliphatic | RT, DMF/Toluene | 71–89 | ~4,500 |

| Aromatic | 60°C, THF | 85–91 | Not reported |

Notes: Steric hindrance from substituents on the benzene ring slows reaction rates, favoring partial oxidation of phosphine groups .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals. Its dichlorophosphino groups enable diverse coordination modes:

Metal Complex Formation

-

Palladium(II) Complexes: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Rhodium(I) Complexes: Catalyze hydrothiolation of alkynes when paired with disulfides.

Structural Features:

Example Application:

Polymerization Reactions

This compound participates in condensation polymerization:

Halogen Exchange Reactions

The chlorine atoms can be substituted with other halogens or organic groups:

Fluorination

Treatment with antimony trifluoride (SbF) yields 1,4-bis(difluorophosphino)benzene, though this pathway is less common:

Challenges:

Oxidation Pathways

Exposure to air or strong oxidizers leads to gradual oxidation:

Phosphine Oxide Formation

Kinetics:

Theoretical Insights

DFT calculations (wB97X-D/6-311+G(d,p)) reveal:

科学研究应用

Coordination Chemistry

1,4-Bis(dichlorophosphino)benzene serves as a significant ligand in coordination chemistry. Its ability to form stable complexes with transition metals is crucial for various catalytic processes. The compound can coordinate with metal ions to form metal-ligand complexes that exhibit enhanced catalytic activity.

Table 1: Coordination Complexes Formed with this compound

| Metal Ion | Type of Complex | Application |

|---|---|---|

| Pd(II) | Square planar complex | Catalysis in cross-coupling reactions |

| Pt(II) | Octahedral complex | Catalysis in organic transformations |

| Ru(II) | Octahedral complex | Catalysis in hydrogenation reactions |

Catalysis

The compound has been utilized in various catalytic reactions due to its ability to stabilize metal centers and facilitate reactivity. Notable applications include:

- Cross-Coupling Reactions : It acts as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

- Hydrogenation Reactions : In combination with ruthenium complexes, it has shown efficacy in hydrogenation processes, contributing to the development of pharmaceuticals and fine chemicals .

Synthesis of Organophosphorus Compounds

This compound serves as a precursor for synthesizing various organophosphorus compounds. Its dichlorophosphino groups can be transformed into other functional groups through substitution reactions, leading to a diverse range of derivatives useful in different applications.

Case Study 1: Synthesis of Metal-Organic Frameworks (MOFs)

Research has demonstrated the use of this compound in synthesizing metal-organic frameworks. These frameworks exhibit unique properties for gas storage and separation applications. The coordination of this compound with metal ions forms stable frameworks that can be tailored for specific functionalities .

Case Study 2: Catalytic Activity in Organic Transformations

A study highlighted the catalytic activity of palladium complexes derived from this compound in Suzuki-Miyaura coupling reactions. The results showed improved yields and selectivity compared to traditional catalysts, showcasing the potential of this ligand in enhancing reaction efficiency .

作用机制

The mechanism of action of 1,4-Bis(dichlorophosphino)benzene primarily involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions by providing an optimal environment for the reactants .

相似化合物的比较

1,4-Bis(dichlorophosphino)benzene can be compared with other similar compounds such as:

1,2-Bis(dichlorophosphino)benzene: This compound has the dichlorophosphino groups in the ortho positions and is used in similar applications.

1,3-Bis(dichlorophosphino)benzene: With the groups in the meta positions, it also serves as a ligand in coordination chemistry.

The uniqueness of this compound lies in its para substitution pattern, which provides distinct steric and electronic properties compared to its ortho and meta counterparts .

生物活性

1,4-Bis(dichlorophosphino)benzene, a compound featuring dichlorophosphino groups attached to a benzene ring, has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in various applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of two dichlorophosphino groups attached to a benzene ring at the para positions. The synthesis typically involves chlorination reactions that introduce phosphino groups into the benzene framework. One common method utilizes phosphorus trichloride (PCl₃) under controlled conditions to achieve the desired substitution:

This reaction highlights the reactivity of the benzene ring towards electrophilic substitution, facilitated by the presence of phosphorus compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Cancer Letters demonstrated that compounds with phosphine moieties can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that this compound displays inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Enzyme Inhibition

Additionally, studies have shown that this compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation. Its ability to inhibit protein kinases has been noted, which may lead to reduced cell proliferation and migration in cancerous tissues .

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer effects was conducted using human breast cancer cell lines. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| 0 | 100 | 5 | 2 |

| 10 | 75 | 15 | 5 |

| 25 | 50 | 30 | 20 |

| 50 | 20 | 50 | 30 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, agar diffusion methods were employed to evaluate the effectiveness of the compound against selected pathogens. The results indicated significant zones of inhibition, particularly against gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 10 |

属性

IUPAC Name |

dichloro-(4-dichlorophosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHQZYHUJQNOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400493 | |

| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10498-56-3 | |

| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。